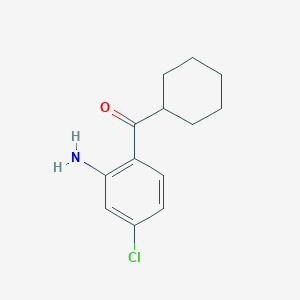

(2-Amino-4-chlorophenyl)(cyclohexyl)methanone

Description

(2-Amino-4-chlorophenyl)(cyclohexyl)methanone is an organic compound with the molecular formula C13H16ClNO It is a derivative of methanone, featuring an amino group and a chlorine atom on the phenyl ring, along with a cyclohexyl group attached to the methanone moiety

Properties

Molecular Formula |

C13H16ClNO |

|---|---|

Molecular Weight |

237.72 g/mol |

IUPAC Name |

(2-amino-4-chlorophenyl)-cyclohexylmethanone |

InChI |

InChI=1S/C13H16ClNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5,15H2 |

InChI Key |

HLQBHZZSCWYAMU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chlorophenyl)(cyclohexyl)methanone typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (2-Amino-4-chlorophenyl)(cyclohexyl)methanone can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-chlorophenyl)(cyclohexyl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-4-chlorophenyl)(cyclohexyl)methanone is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of amino and chloro substituents on biological activity. It may serve as a model compound for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicine, (2-Amino-4-chlorophenyl)(cyclohexyl)methanone has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-4-chlorophenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclohexyl group can enhance hydrophobic interactions. The chlorine atom may participate in halogen bonding or influence the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

- (2-Amino-4-chlorophenyl)(phenyl)methanone

- (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone

- (2-Amino-2′-chloro-5-nitrobenzophenone

Uniqueness

(2-Amino-4-chlorophenyl)(cyclohexyl)methanone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to similar compounds

Biological Activity

(2-Amino-4-chlorophenyl)(cyclohexyl)methanone, also known as CAS number 916510-26-4, is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that (2-Amino-4-chlorophenyl)(cyclohexyl)methanone exhibits antimicrobial activity. Its potential as an antimicrobial agent has been highlighted in various studies, suggesting possible applications in treating bacterial infections. The compound has shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis.

The precise mechanisms through which (2-Amino-4-chlorophenyl)(cyclohexyl)methanone exerts its biological effects are still under investigation. Preliminary studies suggest that compounds with similar structures may inhibit DNA replication processes in viruses, indicating a potential antiviral mechanism .

Comparative Biological Activity

To better understand the biological profile of (2-Amino-4-chlorophenyl)(cyclohexyl)methanone, a comparison with structurally similar compounds is useful. The following table summarizes some related compounds and their respective activities:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| (2-Amino-5-chlorophenyl)(phenyl)methanone | 2894-51-1 | 0.98 | Antiviral activity against HAdV |

| 1-(2-Amino-5-chlorophenyl)ethanone | 1685-19-4 | 0.94 | Antimicrobial properties |

| 1-(3-Amino-4-chlorophenyl)ethan-1-one | 79406-57-8 | 0.88 | Enzyme inhibition |

| (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone | 62128-38-5 | 0.86 | Antitumor activity |

This table illustrates the varying degrees of similarity based on functional groups and core structures, emphasizing the unique position of (2-Amino-4-chlorophenyl)(cyclohexyl)methanone in terms of its biological activity.

Case Studies

Several case studies have explored the biological effects of related compounds:

- Antiviral Activity : A study on derivatives of chlorinated phenols found that certain analogues exhibited significant antiviral activity against human adenoviruses (HAdV), with selectivity indexes exceeding 100 . This suggests that modifications similar to those seen in (2-Amino-4-chlorophenyl)(cyclohexyl)methanone could yield promising antiviral agents.

- Antibacterial Screening : In another study, compounds with similar structural motifs demonstrated strong antibacterial efficacy against various strains, indicating that (2-Amino-4-chlorophenyl)(cyclohexyl)methanone may also possess similar properties . The synthesized derivatives were evaluated for their potency, revealing IC50 values that suggest effective inhibition against targeted bacteria.

- Enzyme Inhibition : Compounds sharing structural characteristics have also been noted for their ability to inhibit key enzymes such as acetylcholinesterase and urease, further supporting the pharmacological potential of (2-Amino-4-chlorophenyl)(cyclohexyl)methanone in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.